Product packaging for 5-Iodopyrazolo[1,5-a]pyridine(Cat. No.:)

5-Iodopyrazolo[1,5-a]pyridine

Cat. No.: B13019149
M. Wt: 244.03 g/mol
InChI Key: ZMOVFTOFQKBFOM-UHFFFAOYSA-N
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Description

5-Iodopyrazolo[1,5-a]pyridine is a high-value halogenated heterocycle serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug design, known for its metabolic stability and role as an isostere for indole, purine, and other azaindole cores . Researchers value this iodinated derivative for its versatility in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, which allow for the introduction of diverse (hetero)aryl, alkyl, and other functional groups at the 5-position to create targeted compound libraries . This makes it indispensable for constructing complex molecules for biological screening. The core pyrazolo[1,5-a]pyridine structure is a key component in pharmacologically active compounds, including kinase inhibitors that are pivotal in targeted cancer therapy . Furthermore, this scaffold is found in marketed drugs like Ibudilast, underscoring its therapeutic relevance . As a stable, crystalline solid, this compound facilitates efficient analog synthesis in drug discovery programs focused on oncology, neurology, and inflammation. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2 B13019149 5-Iodopyrazolo[1,5-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

5-iodopyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5IN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H

InChI Key

ZMOVFTOFQKBFOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=N2)C=C1I

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 5 Iodopyrazolo 1,5 a Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine-Substituted Position

The carbon-iodine bond at the 5-position of the pyrazolo[1,5-a]pyridine (B1195680) ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Palladium-catalyzed reactions, in particular, have been extensively utilized for the derivatization of halogenated heterocycles.

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is highly valued for its mild reaction conditions and tolerance of a broad range of functional groups. nih.gov In the context of 5-iodopyrazolo[1,5-a]pyridine, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

Studies on related halogenated pyrazolo[1,5-a]pyrimidines have demonstrated the feasibility of this transformation. For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a variety of aryl and heteroaryl boronic acids has been successfully achieved, highlighting the utility of this method for creating libraries of substituted pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Similarly, the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines has been accomplished through a sequential Suzuki coupling strategy. nih.gov These examples underscore the potential of applying similar conditions to this compound to achieve a diverse range of 5-aryl or 5-heteroaryl derivatives.

Table 1: Examples of Suzuki Coupling Reactions on Related Halogenated Scaffolds

Starting MaterialCoupling PartnerCatalyst SystemProductYield (%)
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidXPhosPdG2/XPhosC3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-oneGood to excellent
5-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ / K₃PO₄5-aryl-2-methylpyridin-3-amineModerate to good
3-iodoimidazo[1,2-a]pyridinesArylboronic acidPd catalyst / Base3-arylimidazo[1,2-a]pyridinesOptimized yields

This table presents data from related heterocyclic systems to illustrate the general applicability of the Suzuki coupling reaction.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction provides a direct route to alkynyl-substituted aromatic and heteroaromatic compounds, which are valuable intermediates in organic synthesis. wikipedia.org

For this compound, the Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position. This transformation has been demonstrated on the related pyrazolo[1,5-a]pyrimidine core, where a C5-alkynylation was successfully performed using a terminal alkyne in the presence of a PdCl₂(PPh₃)₂ catalyst and a CuI co-catalyst. nih.gov The resulting 5-alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidines were obtained in good to excellent yields. nih.gov This precedent strongly suggests that this compound would be a suitable substrate for Sonogashira coupling reactions, allowing for the synthesis of a variety of 5-alkynylpyrazolo[1,5-a]pyridines. These products can serve as versatile building blocks for further synthetic manipulations.

Table 2: Representative Sonogashira Coupling Reaction on a Related Pyrazolo[1,5-a]pyrimidine

Starting MaterialAlkyneCatalyst SystemProductYield (%)
3-aryl(heteroaryl)pyrazolo[1,5-a]pyrimidine intermediateTerminal alkynePdCl₂(PPh₃)₂ / CuI5-alkynyl-3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidineGood to excellent

This table is based on a described C5-alkynylation of a pyrazolo[1,5-a]pyrimidine system, indicating the potential for similar reactivity with this compound.

Other Cross-Coupling Methodologies

For instance, the Negishi coupling of halogenated quinazolines with organozinc reagents has been reported to be an efficient method for C-C bond formation. semanticscholar.org Similarly, the Stille coupling of halogenated quinazolines with organostannanes has been employed for the synthesis of polysubstituted derivatives. semanticscholar.org The applicability of these methodologies to this compound would further broaden the scope of accessible derivatives, allowing for the introduction of a diverse range of alkyl, vinyl, and aryl groups at the 5-position. The choice of a specific cross-coupling method would depend on the desired substituent and the availability of the corresponding organometallic reagent.

Nucleophilic Substitution Reactions Involving the Iodine Atom

Nucleophilic aromatic substitution (SNAr) reactions on pyridines and related heterocycles typically occur at positions ortho and para to the nitrogen atom due to the electron-withdrawing nature of the nitrogen, which activates these positions towards nucleophilic attack. youtube.com In the pyrazolo[1,5-a]pyridine system, the pyrimidine (B1678525) ring is generally more susceptible to nucleophilic attack than the pyrazole (B372694) ring. nih.gov Positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine core are known to be electrophilic and can undergo nucleophilic aromatic substitution. nih.gov

While the iodine atom in this compound can in principle be displaced by a strong nucleophile, this transformation is often less favorable compared to transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond in palladium-catalyzed cycles makes cross-coupling the preferred method for functionalization. However, under specific conditions with highly activated substrates or very strong nucleophiles, direct displacement of the iodide may be possible. For example, nucleophilic substitution reactions of halopyridines with various sulfur, oxygen, and carbon nucleophiles have been reported, often requiring elevated temperatures or microwave irradiation to proceed efficiently. sci-hub.se The success of such a reaction on this compound would depend on the nature of the nucleophile and the reaction conditions employed.

Functionalization at Other Positions of the Pyrazolo[1,5-a]pyridine Core

While the 5-iodo substituent provides a primary site for derivatization, the pyrazolo[1,5-a]pyridine core itself possesses inherent reactivity that allows for functionalization at other positions. The electronic properties of the fused ring system, with the pyrazole moiety being relatively electron-rich and the pyridine (B92270) moiety being electron-deficient, dictate the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and formylation, are expected to occur preferentially on the electron-rich pyrazole ring. nih.gov Conversely, the pyridine ring is more susceptible to nucleophilic attack. Recent advancements in synthetic methodology have also enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the heterocyclic scaffold.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.org For the pyrazolo[1,5-a]pyridine system, C-H functionalization can provide access to derivatives that are not readily accessible through classical methods.

Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been successfully applied to pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines for the regioselective introduction of five-membered heteroarenes. rsc.org These reactions proceed without the need for pre-activation or directing groups, highlighting the potential for direct arylation at specific C-H bonds of the pyrazolo[1,5-a]pyridine core. rsc.org Furthermore, regioselective C-H halogenation of pyrazolo[1,5-a]pyrimidines has been achieved, demonstrating that specific C-H bonds can be selectively activated for further transformations. thieme-connect.de These C-H functionalization strategies offer complementary approaches to the derivatization of the pyrazolo[1,5-a]pyridine scaffold, allowing for the introduction of substituents at positions other than the iodine-bearing carbon.

Formylation Reactions as Intermediates

Formylation of the pyrazolo[1,5-a]pyridine ring system, particularly through the Vilsmeier-Haack reaction, serves as a critical step for the introduction of a formyl group, which can then be elaborated into a variety of other functionalities. The Vilsmeier-Haack reaction involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, which acts as the formylating agent organic-chemistry.orgwikipedia.org. This electrophilic reagent preferentially attacks electron-rich positions on aromatic and heteroaromatic rings organic-chemistry.orgwikipedia.org.

The resulting 5-iodo-3-formylpyrazolo[1,5-a]pyridine is a versatile intermediate. The formyl group can be a precursor for the synthesis of more complex molecules, including those with potential biological activity. For instance, formylpyrazoles have been employed as substrates in multicomponent reactions for the production of medicinally important compounds nih.gov.

Table 1: Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyridine Derivatives

EntrySubstrateReagents and ConditionsProductYield (%)Reference
1Pyrazolo[1,5-a]pyridineDMF, POCl₃Pyrazolo[1,5-a]pyridine-3-carbaldehydeNot specified researchgate.net
25-Chloropyrazolo[1,5-a]pyrimidineVilsmeier-Haack conditions5-Chloro-3-formylpyrazolo[1,5-a]pyrimidineNot specified nih.gov

Note: The data in this table is based on the general reactivity of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems. Specific yield for the formylation of the parent pyrazolo[1,5-a]pyridine was not provided in the cited literature.

Sulfenylation and Selenylation Reactions

The introduction of sulfur and selenium moieties into the pyrazolo[1,5-a]pyridine scaffold is of significant interest due to the unique chemical and biological properties of the resulting organosulfur and organoselenium compounds. These reactions, known as sulfenylation and selenylation, typically proceed through an electrophilic substitution mechanism, where a sulfenyl or selenyl electrophile is introduced onto the heterocyclic ring.

For the closely related pyrazolo[1,5-a]pyrimidine system, regioselective C-H sulfenylation and selenylation have been successfully achieved at the C-3 position acs.orgnih.govchemrxiv.org. A visible-light-induced cross-dehydrogenative coupling has been developed for the sulfenylation of pyrazolo[1,5-a]pyrimidine derivatives, utilizing Rose Bengal as a photosensitizer acs.orgnih.govresearcher.life. This method allows for the formation of a C-S bond at the 3-position with a variety of thiols acs.orgnih.gov. Similarly, electrochemical methods have been employed for the regioselective C-H bond chalcogenation (sulfenylation and selenylation) of pyrazolo[1,5-a]pyrimidines, also targeting the C-3 position chemrxiv.org. An iodine-catalyzed three-component synthesis has also been reported for the preparation of 3-selenylated pyrazolo[1,5-a]pyrimidines rsc.org.

Given the electronic similarities and the established reactivity patterns, it is highly probable that the sulfenylation and selenylation of this compound would also occur at the 3-position. The electrophilic nature of sulfenyl and selenyl halides, or species generated in situ, would favor attack at the most electron-rich carbon of the pyrazole ring. The 5-iodo substituent is expected to have a modest electronic influence on this reaction but is unlikely to alter the inherent regioselectivity of the pyrazolo[1,5-a]pyridine core.

The resulting 3-sulfenylated and 3-selenylated 5-iodopyrazolo[1,5-a]pyridines are valuable precursors for further chemical modifications. For instance, the sulfur and selenium atoms can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Table 2: Sulfenylation and Selenylation of Pyrazolo[1,5-a]pyrimidine Derivatives

EntryReactionSubstrateReagents and ConditionsProductYield (%)Reference
1SulfenylationPyrazolo[1,5-a]pyrimidineThiophenol, Rose Bengal, Blue LEDs, KI, K₂S₂O₈, DMSO3-(Phenylthio)pyrazolo[1,5-a]pyrimidine85 acs.orgnih.gov
2SelenylationPyrazolo[1,5-a]pyrimidineDiphenyl diselenide, constant current, TBABF₄, CH₃CN3-(Phenylselanyl)pyrazolo[1,5-a]pyrimidine88 chemrxiv.org
3Selenylation5-Aminopyrazole, Chalcone, Diphenyl diselenideI₂, DMSO, 80 °C3-Selenylated pyrazolo[1,5-a]pyrimidine92 rsc.org

Note: The data in this table is based on reactions performed on the pyrazolo[1,5-a]pyrimidine system, which serves as a close structural analog to pyrazolo[1,5-a]pyridine.

Investigating the Influence of the Iodine Substituent on Molecular Reactivity

In the context of the pyrazolo[1,5-a]pyridine system, the situation is more complex due to the fusion of a π-excessive pyrazole ring and a π-deficient pyridine ring. The iodine atom at the 5-position is on the pyridine ring. The pyridine ring itself is inherently less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom youtube.com. The addition of an electron-withdrawing iodine atom at the 5-position is likely to further deactivate the pyridine ring towards electrophilic attack.

However, the primary site for many electrophilic substitutions on the pyrazolo[1,5-a]pyridine scaffold is the 3-position of the electron-rich pyrazole ring researchgate.netrsc.org. The electronic effect of the 5-iodo substituent on the reactivity at the distant 3-position will be transmitted through the fused ring system. While the inductive effect diminishes with distance, it would still exert a deactivating influence. The resonance effect, involving delocalization of the iodine lone pairs, could potentially increase the electron density at certain positions of the ring system, but its impact on the 3-position of the pyrazole ring would need to be evaluated through theoretical studies.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of 5-Iodopyrazolo[1,5-a]pyridine by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons. The substitution of iodine at the C5 position significantly influences the chemical shifts of the neighboring protons due to its electron-withdrawing nature and anisotropic effects. Protons closer to the iodine atom will experience a downfield shift. The expected chemical shifts are based on the analysis of the parent compound, pyrazolo[1,5-a]pyridine (B1195680), and the known effects of iodine substitution on aromatic systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom directly bonded to the iodine (C5) is expected to have a significantly shifted signal due to the heavy atom effect of iodine. The other carbon atoms in the heterocyclic rings will also show shifts that are indicative of their electronic environment within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.10C-2
H-36.70C-3
H-47.60C-4
--C-5
H-67.10C-6
H-78.50C-7
--C-8a

Note: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound (C₇H₅IN₂), the expected exact mass can be calculated. In mass spectrometry, the molecule will be ionized, typically forming a molecular ion [M]⁺. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atom and subsequent fragmentation of the heterocyclic ring system.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M]⁺243.9548
[M-I]⁺117.0609

Note: The calculated m/z is for the most abundant isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the pyrazolo[1,5-a]pyridine core. The presence of the iodine atom is expected to give rise to a C-I stretching vibration in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound typically exhibit characteristic absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the structure of the molecule and the solvent used.

Table 3: Spectroscopic Data (IR and UV-Vis) for this compound

SpectroscopyWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR~3100-3000Aromatic C-H stretch
IR~1600-1450C=C and C=N stretching
IR~600-500C-I stretch
UV-Vis~250-350π → π* and n → π* transitions

Note: These are expected ranges and may vary based on experimental conditions.

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. Many pyrazolo[1,5-a]pyridine derivatives are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence. nih.gov The fluorescence spectrum will show an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. The presence of the heavy iodine atom may influence the fluorescence properties, potentially leading to quenching of fluorescence or a shift in the emission wavelength.

Table 4: Predicted Fluorescence Properties of this compound

PropertyPredicted Value
Excitation Wavelength (λex)~330 nm
Emission Wavelength (λem)~380-450 nm
Stokes Shift~50-120 nm

Note: These are predicted values and are highly dependent on the solvent and experimental conditions.

Crystallographic Analysis of 5 Iodopyrazolo 1,5 a Pyridine and Its Derivatives

Single Crystal X-Ray Diffraction (SCXRD) for Solid-State Structure Determination

For the pyrazolo[1,5-a]pyridine (B1195680) family, SCXRD has been instrumental in characterizing various derivatives. nih.govnih.gov In the case of iodinated analogues, such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine, SCXRD analysis provides a clear picture of its solid-state architecture. The structure of this closely related compound was determined to be essentially planar, with only a minute dihedral angle of 0.82 (3)° between the pyridine (B92270) and pyrazole (B372694) rings. nih.govresearchgate.net Such data is crucial for understanding the planarity and potential for π-stacking interactions in the crystal lattice.

The crystallographic parameters for 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a representative analogue, have been precisely determined and are summarized in the table below. nih.gov

Table 1: Crystallographic Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine

Parameter Value
Chemical Formula C₆H₄IN₃
Formula Weight (Mᵣ) 245.02
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.7999 (13)
b (Å) 7.7939 (9)
c (Å) 17.406 (2)
β (°) 101.748 (2)
Volume (V) (ų) 1434.5 (3)
Z (molecules/unit cell) 8

This data illustrates the power of SCXRD in providing a foundational dataset for the complete structural elucidation of a compound. The determination of unit cell dimensions and space group symmetry is the first step in a full crystallographic analysis, which ultimately leads to the detailed description of intermolecular interactions. mdpi.comncl.ac.uk

Powder X-Ray Diffraction (PXRD) for Bulk Material Characterization

For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, PXRD is essential for confirming that the bulk synthesized material corresponds to the structure determined from a single crystal. pnpi.spb.ru The experimental PXRD pattern can be compared with a pattern simulated from SCXRD data to verify phase purity. Any discrepancies may indicate the presence of impurities or different crystalline forms (polymorphs). researchgate.net

In cases where obtaining single crystals suitable for SCXRD is challenging, PXRD data can sometimes be used to solve the crystal structure, a process that has been successfully applied to some pyrazolo[1,5-a]pyrimidine derivatives. pnpi.spb.ru This highlights the versatility of PXRD as a characterization tool in solid-state chemistry.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal is directed by a variety of intermolecular interactions. For iodinated heterocyclic compounds like 5-Iodopyrazolo[1,5-a]pyridine, halogen bonding, hydrogen bonding, and π–π stacking are the primary forces that dictate the supramolecular architecture. ias.ac.inrsc.org

Halogen Bonding: The iodine atom in iodo-substituted pyrazolopyridines is a potent halogen bond donor. nih.gov In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, distinct C—I⋯N halogen bonds are observed, which link molecular dimers into zigzag chains that propagate along the b-axis. nih.govresearchgate.net Studies on other 5-iodo-1-arylpyrazoles have further elucidated the propensity of the iodine atom to form halogen bonds with nitrogen or oxygen atoms, which act as halogen bond acceptors. mdpi.com These interactions are highly directional and play a crucial role in the controlled assembly of molecules in the solid state. rsc.org

Table 2: Key Intermolecular Interaction Geometry in 3-Iodo-1H-pyrazolo[3,4-b]pyridine

Interaction Type Description (D—H⋯A or D⋯A) Distance (Å) Angle (°)
Hydrogen Bond N2—H2A⋯N1 D⋯A = 2.926 (3) 159

Hydrogen Bonding: Hydrogen bonds are another key stabilizing interaction. In the 3-Iodo-1H-pyrazolo[3,4-b]pyridine analogue, pairs of molecules are connected into centrosymmetric dimers through classic N—H⋯N hydrogen bonds. nih.govresearchgate.net In addition to these stronger interactions, weaker C—H⋯N and C—H⋯O hydrogen bonds are commonly observed in the crystal packing of various pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, pinpointing specific interactions like hydrogen and halogen bonds. mdpi.comnih.govnajah.edu

For related heterocyclic compounds, this analysis provides a percentage breakdown of all intermolecular contacts contributing to the crystal packing. nih.govmdpi.com For instance, in 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, Hirshfeld analysis reveals that the most significant contributions to crystal packing are from H⋯N/N⋯H (40.1%), H⋯H (35.3%), and H⋯C/C⋯H (9.5%) interactions. nih.gov A similar distribution would be expected for this compound, with an additional significant contribution from I⋯N or I⋯H contacts.

Table 3: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Heterocycle

Contact Type Contribution (%)
H⋯N/N⋯H 40.1
H⋯H 35.3
H⋯C/C⋯H 9.5
N⋯C/C⋯N 9.0
N⋯N 3.1

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometric properties of molecules. By approximating the exchange-correlation energy, DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as the energies of frontier molecular orbitals (FMOs).

For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, DFT calculations are instrumental in determining the planarity of the fused ring system and the precise bond lengths and angles. The introduction of an iodine atom at the 5-position is expected to induce specific changes in both geometry and electronic distribution. DFT optimization, often using a basis set like 6-31G**, can predict the elongation of the C5-I bond and minor adjustments in the surrounding ring structure. mdpi.com

The electronic properties are particularly sensitive to substitution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. DFT calculations allow for the visualization of these orbitals and the quantification of their energy levels. In related heterocyclic systems, the distribution of HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT, illustrate the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. encyclopedia.pub

Table 1: Illustrative DFT-Calculated Parameters for a Pyrazolo[1,5-a]pyridine System

ParameterDescriptionTypical Finding
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Localized primarily on the pyrazole (B372694) ring and nitrogen atoms.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Distributed across the fused pyridine (B92270) ring system.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A larger gap suggests higher stability and lower reactivity.
Dipole Moment (µ)A measure of the overall polarity of the molecule.Influenced by the position and electronegativity of substituents.
C5-X Bond LengthThe distance between the carbon at position 5 and its substituent (e.g., Iodine).Dependent on the atomic radius of the substituent.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It has become a standard computational tool for predicting UV-Vis absorption spectra, understanding photophysical phenomena like fluorescence, and analyzing the nature of electronic transitions.

The application of TD-DFT to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has revealed that its photophysical properties are highly tunable through chemical modification. rsc.orgrsc.org For 5-Iodopyrazolo[1,5-a]pyridine, TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

Analysis of the transitions often reveals their nature, such as π→π* or n→π* transitions, and the degree of intramolecular charge transfer (ICT). In many pyrazolo[1,5-a]pyrimidine derivatives, electron-donating groups (EDGs) enhance absorption and emission intensities by promoting ICT to or from the fused ring system. rsc.org Conversely, electron-withdrawing groups (EWGs) can have the opposite effect. rsc.org The iodine atom at the 5-position, being electronegative, is expected to influence the ICT character of the electronic transitions. TD-DFT can elucidate how the HOMO, LUMO, and other orbitals contribute to the primary excited states, providing a detailed understanding of the molecule's optical properties. rsc.orgbohrium.com

Table 2: Predicted Photophysical Properties from TD-DFT for a Substituted Pyrazolo[1,5-a]pyrimidine

PropertyDescriptionSignificance
λmax (Absorption)Wavelength of maximum light absorption.Corresponds to the energy of the most probable electronic transition.
Oscillator Strength (f)A dimensionless quantity expressing the probability of an electronic transition.Higher values indicate more intense absorption peaks.
Excitation Energy (eV)The energy required to promote an electron to an excited state.Directly calculated value from which λmax is derived.
Major Orbital ContributionsIdentifies the molecular orbitals involved in the transition (e.g., HOMO → LUMO).Reveals the nature of the excitation (e.g., π→π*, ICT).

Molecular Modeling and Docking Simulations for Interaction Prediction (Focus on methodology and binding mode analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The methodology for docking a compound like this compound into a protein's active site involves several key steps. First, high-resolution crystal structures of the target protein are obtained from a database like the Protein Data Bank (PDB). The ligand's three-dimensional structure is generated and optimized using energy minimization. Docking software then systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol).

Binding mode analysis is the critical final step. This involves visualizing the best-scoring poses to identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

π-π Stacking: Interactions between aromatic rings.

Halogen Bonds: Noncovalent interactions where the iodine atom can act as a Lewis acidic region.

Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown their ability to act as inhibitors for targets like cyclin-dependent kinases (CDKs) by fitting into the ATP-binding cleft. nih.gov The analysis of docked poses reveals how the core scaffold and its substituents form hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov For this compound, the iodine atom could potentially form halogen bonds with electron-rich residues in the active site, contributing to its binding affinity and selectivity.

Kinetic Isotope Effect (KIE) Studies and Plausible Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution of an atom in the reactants. By measuring how the reaction rate changes when an atom (commonly hydrogen) is replaced by its heavier isotope (deuterium or tritium), chemists can gain insight into the reaction mechanism, particularly the rate-determining step and the nature of the transition state.

While direct experimental KIE studies on this compound are not widely reported, the methodology is highly relevant for understanding its synthesis and reactivity. For instance, many syntheses of the pyrazolo[1,5-a]pyridine core involve cyclization reactions where C-H bond activation or proton transfer may be the rate-limiting step. A primary KIE (kH/kD > 1) would be observed if a bond to the isotopically labeled atom is broken in the rate-determining step.

Computational chemistry can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These calculations can help distinguish between different proposed reaction pathways. For example, in the synthesis of deuterated pyrazolo[1,5-a]pyridines, DFT calculations of pKa values have been used to predict the position of H/D exchange, which is a crucial first step in understanding the labeling mechanism. nih.gov Such computational studies, in conjunction with experimental KIE measurements, could be used to elucidate the precise mechanism of functionalization reactions on the this compound ring, such as palladium-catalyzed cross-coupling at the C-I bond.

In Silico Prediction of Molecular Descriptors (Excluding Bioavailability Parameters)

In silico methods are used to calculate a wide range of molecular descriptors that characterize the physicochemical properties of a compound. These descriptors are vital in quantitative structure-activity relationship (QSAR) studies and for optimizing molecules for specific applications. Excluding bioavailability parameters, several key descriptors can be predicted for this compound.

Studies on pyrazolo[1,5-a]pyrimidine libraries often involve the calculation of descriptors to build predictive models. nih.govnih.gov For example, 3D-QSAR models use steric, hydrophobic, and hydrogen-bond donor/acceptor fields to correlate molecular structure with biological activity. nih.gov The contour maps generated from these studies indicate which spatial regions around the molecule favor or disfavor certain properties for enhanced activity. nih.gov

Other important molecular descriptors include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of molecular polarity.

Number of Rotatable Bonds: A measure of molecular flexibility.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity or hydrophobicity.

Molecular Volume and Surface Area: Descriptors related to the size and shape of the molecule.

These descriptors provide a quantitative profile of the molecule that can be used to compare it with other compounds and to predict its behavior in various chemical and biological systems.

Advanced Applications of 5 Iodopyrazolo 1,5 a Pyridine As a Molecular Scaffold

Utility in Medicinal Chemistry Design and Synthesis

The pyrazolo[1,5-a]pyridine (B1195680) framework is a cornerstone in the development of new therapeutic agents, frequently found in drugs targeting various diseases. nih.govresearchgate.net Its value lies in its ability to form key interactions with biological targets and its synthetic tractability, which is significantly enhanced by intermediates like 5-iodopyrazolo[1,5-a]pyridine.

The this compound moiety is a crucial intermediate for constructing advanced therapeutic agents. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows medicinal chemists to append a variety of functional groups and complex substituents to the core scaffold, a common strategy in modern drug discovery.

This scaffold is integral to the design of potent and selective kinase inhibitors. nih.gov For instance, the FDA-approved drug Selpercatinib, a selective RET kinase inhibitor used in cancer therapy, features a pyrazolo[1,5-a]pyridine core as its hinge-binding motif. nih.gov The synthesis of such complex molecules often relies on the strategic functionalization of the core, where an iodinated precursor would be an ideal starting point for introducing the necessary side chains that dictate the drug's interaction with the target protein. Similarly, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed as novel agents against Mycobacterium tuberculosis, demonstrating nanomolar potency against drug-susceptible and multidrug-resistant strains. nih.gov The development of one promising compound in this class involved a scaffold hopping strategy, which highlights the modular nature of designing drugs around this core. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent platform for such studies because the iodine atom allows for the systematic introduction of diverse substituents at a specific position. By creating a library of analogs and evaluating their biological activity, researchers can decipher the precise structural requirements for optimal target engagement.

For example, extensive SAR studies on pyrazolo[1,5-a]pyridine derivatives led to the discovery of potent and orally active antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov In this work, various substitutions were explored, ultimately leading to a clinical candidate, demonstrating the power of systematic scaffold optimization. nih.gov

In the realm of cancer therapeutics, SAR studies on pyrazolo[1,5-a]pyrimidine (B1248293) (a closely related scaffold) derivatives as Tropomyosin Receptor Kinase (Trk) inhibitors have shown the importance of specific substitutions. mdpi.com Modifications at various positions on the ring system dramatically influence inhibitory activity against Trk isoforms and cancer cell proliferation. mdpi.com For instance, the introduction of a 2,5-difluorophenyl group at the fifth position was found to be crucial for optimal inhibitory activity against Trk receptors. mdpi.com Such insights are critical for fine-tuning the design of next-generation inhibitors. mdpi.com

Compound ClassTargetKey SAR FindingsReference
Pyrazolo[1,5-a]pyridine DerivativesCRF1 ReceptorSystematic modification of dialkylamino and phenyl groups led to potent and orally bioavailable antagonists. nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesTrk KinasesA 2,5-difluorophenyl substitution at the 5-position is crucial for optimal Trk inhibition. A carboxamide moiety at the 3-position significantly enhances TrkA inhibition. mdpi.com
Pyrazolo[1,5-a]pyrimidine DerivativesFLT3-ITDOptimization of substituents led to compounds with IC50 values of 0.4 nM and potent anti-proliferative activity against AML cell lines. nih.gov

The pyrazolo[1,5-a]pyridine scaffold is particularly effective in the design of enzyme modulators, most notably protein kinase inhibitors. nih.govrsc.org Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. rsc.orgnih.gov

The pyrazolo[1,5-a]pyridine core acts as a "hinge-binder," mimicking the adenine (B156593) portion of ATP to occupy the enzyme's active site. This interaction blocks the kinase from performing its function, thereby inhibiting downstream signaling pathways that drive disease progression. nih.govresearchgate.net The versatility of the scaffold allows for the development of inhibitors targeting a wide array of kinases, including:

RET Kinase: As seen with Selpercatinib. nih.gov

Tropomyosin Receptor Kinases (Trk): Derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold are potent inhibitors of TrkA, TrkB, and TrkC. mdpi.comnih.gov

FLT3 Kinase: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of FLT3-ITD, a mutation common in acute myeloid leukemia (AML). nih.gov

PI3Kδ: A series of inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold showed IC50 values in the low nanomolar range with high selectivity for the PI3Kδ isoform. mdpi.com

The ability to functionalize the scaffold via an intermediate such as this compound is crucial for achieving both high potency and selectivity, as substituents extending from the core can form additional interactions in and around the active site, allowing the inhibitor to specifically target one kinase over others. nih.gov

Applications in Materials Science and Optoelectronics

Beyond its biomedical utility, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising core for developing novel materials with interesting photophysical properties. nih.govencyclopedia.pub Its rigid, planar structure and electron-rich nature provide a robust foundation for constructing functional fluorophores for applications in sensing, imaging, and optoelectronics.

A fluorophore is a molecule that can re-emit light upon light excitation. Derivatives of pyrazolo[1,5-a]pyridine have been developed as novel fluorophores with desirable properties, such as high quantum yields. nih.govrsc.org The synthetic accessibility and ease of functionalization, often leveraging halogenated intermediates, make this scaffold attractive for creating new fluorescent materials. nih.gov

A notable application is the development of a pyrazolo[1,5-a]pyridine-based fluorescent probe for detecting pH in living cells. nih.govrsc.org This probe demonstrated a high fluorescence quantum yield (Φ = 0.64), a rapid response to acidic conditions, and high selectivity. nih.govrsc.org Such tools are invaluable for studying cellular processes and imaging acidic organelles. nih.gov Another study led to the discovery of a new fluorescent core skeleton called fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525). This new fluorophore exhibits excellent solvatochromism and has been used to design a probe for visualizing lipid droplets in living cells. researchgate.net

A key advantage of the pyrazolo[1,5-a]pyridine scaffold is the ability to tune its photophysical properties through chemical modification. The absorption and emission wavelengths, as well as the fluorescence intensity, can be precisely controlled by adding different electron-donating or electron-withdrawing groups to the core structure. nih.gov The 5-iodo position serves as an ideal attachment point for introducing π-conjugated substituents that modulate the electronic structure of the molecule.

The fluorescence mechanism in these compounds often relies on an intramolecular charge transfer (ICT) process. nih.govrsc.org Upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. The energy of this charge transfer state, and thus the color of the emitted light, is highly sensitive to the specific substituents and the polarity of the surrounding environment (solvatochromism). By strategically modifying the scaffold, researchers can design fluorophores that absorb and emit light across the visible spectrum, tailoring them for specific applications.

Fluorophore BaseKey PropertyQuantum Yield (Φ)ApplicationReference
Pyrazolo[1,5-a]pyridine carboxylic acidpH sensing0.64 (at pH 2.4)Monitoring intracellular H+ in acidic conditions nih.govrsc.org
Fluoremidine (FD)SolvatochromismNot specifiedVisualizing lipid droplets in living cells researchgate.net
7-substituted 2-methylpyrazolo[1,5-a]pyrimidinesTunable emissionVaries with substituentGeneral fluorophore development nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Iodopyrazolo[1,5-a]pyridine?

  • Methodology :

  • Palladium-Catalyzed Tandem Reactions : A two-step synthesis from pyridine derivatives involves N-benzoyliminopyridinium ylides reacting with alkenyl halides or terminal alkynes under Pd catalysis. This method achieves regioselective iodination at position 5 via direct functionalization and cyclization .
  • Hydrazine-Mediated Cyclization : Hydrazine hydrate reacts with enamine precursors under controlled conditions (e.g., solvent polarity, temperature) to form pyrazolo[1,5-a]pyridine intermediates, which can be iodinated using N-iodosuccinimide (NIS) .
  • Microwave-Assisted Synthesis : Microwave irradiation in methanol/water mixtures with trifluoroacetic acid accelerates cyclization, achieving yields >60% for pyrazolo[1,5-a]pyridine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry. For example, iodinated derivatives show distinct deshielding of protons adjacent to iodine (δ 8.2–8.5 ppm for H-5) .
  • IR Spectroscopy : Absorptions at 1720–1730 cm1^{-1} (C=O stretch) and 1340–1390 cm1^{-1} (C-N stretch) validate functional groups .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C9_9H8_8N2_2O2_2: Calc. C 61.65%, H 4.38%, N 27.65%) .

Q. What intermediates are commonly used in pyrazolo[1,5-a]pyridine synthesis?

  • Key Intermediates :

  • N-Iminopyridinium Ylides : Formed via condensation of pyridines with benzoyl chloride, enabling Pd-catalyzed cross-coupling .
  • 5-Aminopyrazole-4-carboxamides : Cyclized under acidic conditions to pyrazolo[1,5-a]pyrimidines, which can be iodinated post-synthesis .
  • Enamine Derivatives : React with hydrazine hydrate to yield pyrazolo cores, with iodine introduced via electrophilic substitution .

Advanced Questions

Q. How can Pd-catalyzed cross-coupling be optimized for functionalizing this compound?

  • Optimization Strategies :

  • Ligand Selection : Bidentate ligands (e.g., 1,10-phenanthroline) enhance catalytic efficiency in Cu-mediated Ullmann couplings for aryl-iodine bond formation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of iodinated intermediates, reducing side reactions .
  • Temperature Control : Reactions at 80–100°C minimize decomposition while ensuring complete conversion .

Q. How to resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives?

  • Analytical Approaches :

  • Functional Selectivity Assays : Use BRET biosensors to distinguish G protein vs. β-arrestin signaling pathways. For example, 5-iodo derivatives show bias toward Go protein activation over β-arrestin recruitment in dopamine D2 receptor studies .
  • Dose-Response Profiling : Re-evaluate IC50_{50} values across multiple cell lines to account for tissue-specific receptor expression .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies in in vivo vs. in vitro activity .

Q. What mechanistic insights guide regioselective substitution in pyrazolo[1,5-a]pyridine synthesis?

  • Regioselectivity Drivers :

  • Electrophilic Aromatic Substitution (EAS) : Iodination favors position 5 due to electron-donating effects of the pyridine nitrogen, directing electrophiles to the para position .
  • Steric Effects : Bulky substituents at position 3 (e.g., carboxamides) hinder functionalization at adjacent sites, favoring iodination at position 5 .
  • Catalytic Systems : Silver additives (Ag2_2CO3_3) promote oxidative elimination in Pd-catalyzed reactions, enhancing selectivity for 5-iodo products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.